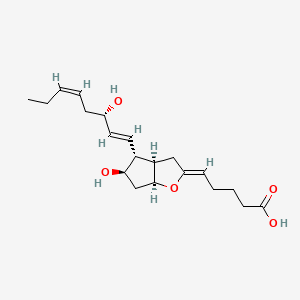

prostaglandin I3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prostaglandin I3 is a member of the prostaglandin family, which are bioactive lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the modulation of smooth muscle activity. This compound, in particular, is known for its potent vasodilatory and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin I3, typically involves complex multi-step processes. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and yield. For instance, a unified synthesis strategy involves the use of dichloro-containing bicyclic ketones, followed by stereoselective oxidation and reduction steps .

Industrial Production Methods: Industrial production of prostaglandins often employs biocatalysis due to its efficiency and selectivity. Key transformations in the industrial synthesis include regioselective p-phenylbenzoylation and stereoselective oxidation using Baeyer–Villiger monooxygenase .

Analyse Des Réactions Chimiques

Types of Reactions: Prostaglandin I3 undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen atoms, often using reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen, and Baeyer–Villiger monooxygenase.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or keto derivatives, while reduction can yield fully saturated compounds .

Applications De Recherche Scientifique

Cardiovascular Health

PGI3 is known for its vasodilatory and anti-aggregatory properties, making it crucial in cardiovascular health.

- Vasodilation : PGI3 acts as a potent vasodilator, similar to prostacyclin (PGI2), by relaxing vascular smooth muscle and reducing blood pressure. This effect is particularly beneficial in conditions such as pulmonary arterial hypertension (PAH) and atherosclerosis .

- Platelet Aggregation : PGI3 inhibits platelet aggregation, which can prevent thrombus formation. Studies have shown that dietary intake of EPA leads to increased levels of PGI3, contributing to reduced platelet reactivity and lower thromboxane A2 production, which is associated with cardiovascular diseases .

Inflammatory Responses

Prostaglandins are key mediators in inflammatory processes, and PGI3 is no exception.

- Anti-Inflammatory Effects : Research indicates that PGI3 can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. Its formation from EPA has been linked to reduced inflammation in various models, suggesting its potential therapeutic use in inflammatory diseases .

- Interaction with Arachidonic Acid : Studies demonstrate that arachidonic acid can enhance the production of PGI3 from EPA, indicating a complex interplay between different fatty acids in modulating inflammation and vascular function .

Cancer Prevention

Emerging evidence suggests that PGI3 may have protective effects against certain cancers.

- Colorectal Cancer : Epidemiological studies have indicated that higher dietary intake of omega-3 fatty acids (like EPA) correlates with a reduced risk of colorectal cancer. The conversion of EPA to PGI3 may play a role in this protective effect by influencing cell proliferation and apoptosis pathways .

- Mechanisms of Action : PGI3 may exert its effects through various mechanisms, including modulation of cell signaling pathways involved in tumor growth and metastasis. Research is ongoing to elucidate these mechanisms further .

Table 1: Summary of Key Studies on this compound

Mécanisme D'action

Prostaglandin I3 exerts its effects primarily through binding to specific G-protein-coupled receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various physiological responses, such as vasodilation and inhibition of platelet aggregation. The molecular targets include receptors like the prostacyclin receptor, which mediates the vasodilatory effects .

Comparaison Avec Des Composés Similaires

Prostaglandin E2: Known for its role in inflammation and pain perception.

Prostaglandin F2α: Involved in smooth muscle contraction and regulation of intraocular pressure.

Prostaglandin D2: Plays a role in sleep regulation and allergic responses

Uniqueness: Prostaglandin I3 is unique due to its potent vasodilatory and anti-inflammatory properties, which make it particularly valuable in the treatment of cardiovascular conditions. Unlike other prostaglandins, it has a more pronounced effect on inhibiting platelet aggregation and promoting blood flow .

Propriétés

Numéro CAS |

68794-57-0 |

|---|---|

Formule moléculaire |

C20H30O5 |

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24)/b4-3-,11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1 |

Clé InChI |

NCYSTSFUYSFMEO-OBLTVXDOSA-N |

SMILES |

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |

SMILES isomérique |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O |

SMILES canonique |

CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |

Synonymes |

PGI3 prostaglandin I3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.